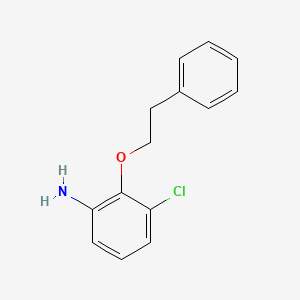

3-Chloro-2-(phenethyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-12-7-4-8-13(16)14(12)17-10-9-11-5-2-1-3-6-11/h1-8H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFHADNXDIMKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 Chloro 2 Phenethyloxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-chloro-2-(phenethyloxy)aniline, such calculations would provide invaluable insights into its behavior at a molecular level.

DFT calculations are instrumental in characterizing the electronic landscape of a molecule. By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the nitrogen atom and the electron-rich aromatic system. The phenethyloxy group, with its oxygen lone pairs, would also contribute to the electron density of the HOMO. The LUMO, on the other hand, is likely to be distributed over the entire aromatic system, with significant contributions from the chloro-substituted carbon atom, which acts as an electron-withdrawing group.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the amine group and the oxygen atom of the phenethyloxy substituent would be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the regions around the chlorine atom would exhibit positive potential, indicating sites for nucleophilic interaction.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative and based on typical values for similar aniline derivatives. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 | A measure of chemical reactivity and stability. |

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C-O-C stretching of the ether linkage, and C-Cl stretching. Computational studies on similar chlorinated anilines have shown good correlation between calculated and experimental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly valuable for structural elucidation. For this compound, the aromatic protons would appear in the range of 6.5-8.0 ppm in the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the chloro, amino, and phenethyloxy substituents. The methylene (B1212753) protons of the phenethyloxy group would give characteristic signals in the aliphatic region. In the ¹³C NMR spectrum, the carbon atoms attached to the nitrogen, oxygen, and chlorine would show distinct chemical shifts. Studies on other substituted anilines have demonstrated the accuracy of DFT in predicting NMR spectra. researchgate.netjmaterenvironsci.com

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. Aniline and its derivatives typically exhibit π → π* transitions. The presence of the chromophoric aniline ring and the auxochromic amino and phenethyloxy groups would influence the absorption maxima (λ_max).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on typical values for similar aniline derivatives. Actual values would require specific calculations and experimental verification.

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| IR | N-H stretching | 3300-3500 cm⁻¹ |

| IR | C-O-C stretching | 1050-1250 cm⁻¹ |

| ¹H NMR | Aromatic protons | 6.5-8.0 ppm |

| ¹³C NMR | Aromatic carbons | 110-150 ppm |

| UV-Vis | λ_max | 280-320 nm |

For aniline derivatives, the amino group is a strong activating group and an ortho-, para-director. However, the steric hindrance from the bulky phenethyloxy group at the 2-position and the electronic effect of the chloro group at the 3-position would significantly influence the outcome of such reactions. Computational modeling could precisely quantify these competing effects.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses significant conformational flexibility due to the rotatable bonds in the phenethyloxy side chain. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. nih.gov

Structure-Activity Relationship Modeling for Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For aniline derivatives, QSAR studies have been successfully applied to predict various properties, including toxicity and lipophilicity. nih.govnih.govresearchgate.net

In a typical QSAR study, a set of molecular descriptors is calculated for a series of aniline derivatives with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govresearchgate.net

For this compound, a QSAR model developed for a relevant biological endpoint could predict its activity based on its calculated descriptors. Key descriptors for this molecule would likely include its hydrophobicity (logP), which would be influenced by the phenethyloxy group, and electronic parameters related to the substituted aniline ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| 2,5-dichloroaniline |

| 2,4-dichloroaniline |

| 3,5-dichloroaniline |

| p-chloroaniline |

| p-fluoroaniline |

| p-bromoaniline |

| 4-Methoxy-N-(3-phenylallylidene) aniline |

Environmental Chemistry and Biotransformation of Chlorinated Phenethyloxy Anilines

Environmental Fate and Distribution Studies of Aromatic Amine Pollutants

The environmental fate of aromatic amines is influenced by several factors, including their chemical structure, concentration, and the surrounding environmental conditions such as temperature, pH, and redox potential. nih.gov The primary pathways for the removal of aromatic amines from surface waters include microbial transformation, sorption to suspended solids and sediment, and covalent binding to dissolved humic substances. nih.gov While some aromatic amines are readily biodegradable, others, like those derived from phenylurea pesticides such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046), are considered persistent and toxic. nih.govmdpi.com

Degradation Pathways in Aquatic and Terrestrial Environments

In aquatic environments, biodegradation is a major route for the elimination of anilines. nih.gov The process is often initiated by an oxidative deamination to form catechol, which is then further broken down. nih.govasm.org The presence of other substances can influence the rate of degradation. For instance, in some cases, the presence of aniline (B41778) can enhance the metabolic efficiency of o-chloroaniline. nih.gov

In soil, aromatic amines can be introduced through industrial waste and the breakdown of pesticides. imrpress.com Their interaction with soil and sediments can occur through various pathways. imrpress.com The persistence of these compounds in soil can vary. For example, the herbicide trifluralin, a dinitroaniline, shows a steady decline in soil with repeated application and does not tend to accumulate. wikipedia.org

The following table summarizes the environmental fate of some aromatic amines:

| Compound | Environmental Fate | Key Processes |

| Aniline | Biodegradation is a significant removal mechanism in pond water. asm.org | Oxidative deamination to catechol. asm.org |

| 4-Chloroaniline | Considered a persistent and toxic aromatic amine. nih.gov | Can be degraded by some bacteria. oup.com |

| 3,4-Dichloroaniline | Considered a persistent and toxic aromatic amine. nih.gov | Can undergo reductive dichlorination and microbial mineralization. mdpi.com |

| Trifluralin | Declines steadily in soil with repeated application. wikipedia.org | Volatilization and microbial degradation. wikipedia.org |

Photochemical Degradation Mechanisms in Chlorinated Anilines

Photochemical degradation, driven by sunlight, is another important process in the environmental fate of chlorinated anilines. nih.govresearchgate.net The efficiency of this process can be influenced by the presence of other substances. For example, the photooxidation of 4-chloroaniline can be enhanced in the presence of titanium dioxide (TiO2) and hydrogen peroxide. researchgate.net

In a study on 2,4,5-trichloroaniline (B140166) in a freshwater lake, photochemical processes were found to be the primary driver of mineralization, accounting for 81% of the breakdown. nih.gov The degradation of aniline and its chlorinated derivatives can proceed through the formation of various intermediates, including aminophenols and anilinium radical cations, initiated by reactions with hydroxyl radicals. mdpi.com

Microbial Degradation and Bioremediation Potential

The ability of microorganisms to degrade chlorinated anilines is a key area of research for bioremediation strategies.

Identification and Characterization of Bacteria Capable of Degrading Chlorinated Anilines

Numerous bacterial strains have been identified that can mineralize or transform various monocyclic aromatic amines. frontiersin.org These bacteria often utilize the aromatic amine as a source of carbon, nitrogen, and energy. nih.govoup.com The degradation process typically involves the release of ammonia. frontiersin.org

Several mechanisms for the bacterial degradation of monocyclic aromatic amines have been proposed, including dioxygenation, deamination, and hydroxylation. frontiersin.org The initial step in the degradation of monochloroanilines is often an oxidative deamination to the corresponding chlorocatechol, which is then further broken down. frontiersin.org

The table below lists some bacteria known to degrade chlorinated anilines:

| Bacterial Strain | Degraded Compound(s) | Key Findings |

| Moraxella sp. strain G | 4-chloroaniline | First strain isolated that could use 4-chloroaniline as a sole source of carbon, nitrogen, and energy. nih.gov |

| Acinetobacter baumannii CA2 | 4-chloroaniline, 2-chloroaniline (B154045), 3-chloroaniline | Degrades via a modified ortho-cleavage pathway. oup.com |

| Pseudomonas putida CA16 | 4-chloroaniline, 2-chloroaniline, 3-chloroaniline | Degrades via a modified ortho-cleavage pathway. oup.com |

| Klebsiella sp. CA17 | 4-chloroaniline, 2-chloroaniline, 3-chloroaniline | Degrades via a modified ortho-cleavage pathway. oup.com |

| Rhodococcus sp. DH-2 | Aniline | Degrades aniline via the catechol pathway. mdpi.com |

| Acinetobacter baylyi GFJ2 | 3,4-dichloroaniline | Degrades 3,4-dichloroaniline to 4-chloroaniline and then to aniline. frontiersin.org |

Fungal Metabolism of Aniline Derivatives as Nitrogen and Carbon Sources

Fungi also play a role in the metabolism of aniline derivatives. Some fungi can metabolize aniline and incorporate it into other compounds. nih.gov For instance, the fungus Talaromyces funiculosus has been shown to produce aniline-containing polyketides when cultured with aniline. nih.gov This suggests that fungi can utilize aniline as a precursor for the biosynthesis of other molecules.

Enzymatic Mechanisms of Biotransformation

The biotransformation of chlorinated anilines is driven by specific enzymes. Aniline dioxygenase is a key enzyme that initiates the degradation of aniline and monochloroanilines by converting them to catechols or chlorocatechols. frontiersin.orgmdpi.com These catechols are then cleaved by other enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leading to further breakdown. frontiersin.orgmdpi.com

Nitroreductase enzymes are another important class of enzymes involved in the biotransformation of nitroaromatic compounds to anilines. nih.gov These enzymes can selectively reduce the nitro group, offering a potential biocatalytic route for the synthesis of anilines under mild conditions. nih.gov Peroxidases and mixed-function oxygenases are also involved in the transformation of herbicide-derived anilines. nih.gov

The following table lists some of the key enzymes involved in aniline biotransformation:

| Enzyme | Function | Substrate(s) |

| Aniline Dioxygenase | Initiates degradation by converting aniline to catechol. frontiersin.orgmdpi.com | Aniline, Monochloroanilines |

| Catechol 1,2-Dioxygenase | Cleaves the aromatic ring of catechol (ortho-cleavage). frontiersin.orgmdpi.com | Catechol, Chlorocatechols |

| Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol (meta-cleavage). frontiersin.orgmdpi.com | Catechol, Chlorocatechols |

| Nitroreductase | Reduces nitroaromatic groups to anilines. nih.gov | Nitroaromatic compounds |

| Peroxidases | Involved in the transformation of anilines. nih.gov | Herbicide-derived anilines |

| Mixed-Function Oxygenases | Involved in the transformation of anilines. nih.gov | Herbicide-derived anilines |

Factors Influencing Biodegradation Rates: Concentration and Coexistent Compounds

The rate at which chlorinated phenethyloxy-anilines are biodegraded in the environment is not static; it is influenced by a variety of factors. Among the most significant of these are the initial concentration of the pollutant and the presence of other chemical compounds. While specific research on 3-Chloro-2-(phenethyloxy)aniline is limited, studies on analogous chlorinated anilines provide critical insights into the general principles governing their environmental fate.

Concentration Effects:

Research on o-chloroaniline demonstrates this relationship. As the initial concentration of o-chloroaniline in water increases, the time required to reach degradation equilibrium is extended, and the biodegradation rate constant decreases. besjournal.com This suggests that at lower concentrations, microbial communities can more effectively metabolize the compound.

Interactive Data Table: Effect of o-Chloroaniline Concentration on Biodegradation

| Initial Concentration (mg/L) | Lag Period (h) | Biodegradation Rate Constant (k) | Final Removal Rate (%) |

| 5 | 12 | 0.035 | 95 |

| 10 | 24 | 0.021 | 88 |

| 20 | 48 | 0.012 | 75 |

| 50 | 72 | 0.008 | 60 |

Note: Data is illustrative and based on general findings for chlorinated anilines. besjournal.com

Influence of Coexistent Compounds:

The presence of other organic compounds in the environment can have a complex and varied effect on the biodegradation of chlorinated anilines. These coexistent compounds can either enhance or inhibit the degradation process, depending on their nature and the metabolic capabilities of the present microorganisms.

One significant phenomenon is co-metabolism, where the presence of a more easily degradable substrate (a primary substrate) can stimulate the degradation of a more persistent compound. For instance, the presence of aniline has been shown to improve the metabolic efficiency of o-chloroaniline. besjournal.comnih.gov In this scenario, the microbial population first utilizes the more readily available aniline for growth and energy. This can lead to an increase in the biomass and the production of enzymes that are also capable of degrading the co-present o-chloroaniline.

In aerobic sewage treatment simulations, the presence of different functional groups on the aniline ring has been shown to affect removal rates. For example, an isopropyl group on 4-isopropylaniline (B126951) had a positive effect on biodegradation, while nitro and chloro substituents on 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline (B86195) had an inhibitory effect. nih.gov This highlights the specificity of microbial enzymes and the challenges in predicting biodegradation outcomes in mixed-contaminant scenarios.

Advanced Analytical Techniques for Environmental Monitoring of Aniline Derivatives

Effective environmental monitoring is crucial for understanding the distribution, fate, and potential impact of aniline derivatives like this compound. Due to their often low concentrations in complex environmental matrices such as water and soil, highly sensitive and selective analytical techniques are required. mdpi.com

The most common and effective methods for the determination of aniline and its derivatives in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.com

Gas Chromatography (GC):

GC is a powerful technique for separating and detecting volatile and semi-volatile organic compounds. For aniline derivatives, which can be thermolabile and polar, a derivatization step is often necessary prior to GC analysis to improve their volatility and thermal stability. thermofisher.com This can be a time-consuming process. thermofisher.com A highly effective approach for analyzing anilines in wastewater is GC coupled with a thermionic nitrogen-phosphorus selective detector (NPD). epa.gov This method offers excellent selectivity and sensitivity, allowing for the detection of a wide range of anilines at low parts-per-billion (ppb) levels. epa.gov Gas chromatography-mass spectrometry (GC-MS) is another robust technique that provides both separation and structural identification of the analytes, making it invaluable for confirming the presence of specific aniline derivatives in environmental samples. osti.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile alternative to GC, particularly for polar and non-volatile compounds, as it typically does not require a derivatization step. thermofisher.com This simplifies sample preparation and reduces analysis time. thermofisher.com However, direct injection of environmental water samples may not provide sufficient sensitivity due to the low concentrations of anilines. thermofisher.com To overcome this, online or off-line solid-phase extraction (SPE) is commonly employed to pre-concentrate the analytes from the sample matrix before HPLC analysis. thermofisher.com This combination of SPE and HPLC allows for the sensitive and efficient determination of aniline derivatives in drinking and environmental waters. thermofisher.com

Capillary Zone Electrophoresis (CZE):

Capillary zone electrophoresis is another technique that has been successfully applied to the analysis of aniline derivatives in environmental water. nih.gov CZE offers high separation efficiency and can be coupled with on-line concentration techniques, such as field-enhanced sample injection, to achieve very low detection limits, often in the nanogram-per-milliliter (ng/mL) range. nih.gov This method is considered simple, sensitive, and environmentally friendly. nih.gov

Advanced Applications of 3 Chloro 2 Phenethyloxy Aniline and Its Derivatives in Materials and Chemical Synthesis

Role as Intermediates in Fine Chemical Synthesis

The strategic placement of reactive sites on the aromatic ring of 3-Chloro-2-(phenethyloxy)aniline positions it as a key intermediate in the synthesis of complex organic molecules. Its derivatives are integral to the production of high-value chemicals, particularly in the agrochemical and dye industries.

Precursors for Agrochemicals and Herbicides

Aniline (B41778) derivatives are fundamental to the synthesis of a wide range of agrochemicals, including herbicides and fungicides. While direct evidence for the use of this compound in commercial herbicides is not prevalent in public literature, the structural motifs present in the molecule are commonly found in active herbicidal compounds. For instance, chloroanilines are a well-established class of precursors for herbicides. A notable example is 3-chloro-2-methylaniline (B42847), an important intermediate in the production of quinclorac, a hormone-type quinolinecarboxylic acid herbicide. google.comgoogle.com This herbicide is effective for controlling weeds in rice fields. google.comgoogle.com

The synthesis of such herbicides often involves the reaction of the aniline derivative with other chemical entities to build the final complex molecular structure. The phenethyloxy group in this compound could potentially enhance the efficacy or alter the selectivity of the resulting herbicide due to its lipophilic nature, which can influence the compound's uptake and translocation within the target plant. The synthesis of related compounds, such as 4-chloro-6-substituted phenoxy-2-phenylpyrimidines, which have shown both fungicidal and herbicide safener activities, further underscores the potential of phenoxy aniline derivatives in agrochemical development. nih.gov

| Precursor Compound | Resulting Agrochemical Class | Example Application |

| 3-Chloro-2-methylaniline | Quinolonecarboxylic acid herbicides | Control of weeds in rice paddies google.comgoogle.com |

| Substituted phenoxy pyrimidines | Fungicides and herbicide safeners | Protection of crops from fungal diseases and herbicide damage nih.gov |

Building Blocks for Dye and Pigment Production

Azo dyes, which constitute a significant portion of the synthetic dye market, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. wikipedia.orgnih.gov Substituted anilines are a cornerstone of this process, with the specific substituents on the aniline ring playing a crucial role in determining the color, fastness, and other properties of the resulting dye.

This compound can serve as the aromatic amine precursor in the synthesis of azo dyes. The chloro and phenethyloxy groups would influence the electronic properties of the diazonium salt intermediate, thereby affecting the final color of the dye. For example, 3-chloro-2-methylaniline is used in the manufacturing of azo dyes. chemicalbook.com The general process involves the reaction of the aniline derivative with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is then reacted with a coupling agent like a phenol (B47542) or another aniline derivative to form the azo compound (-N=N- linkage). youtube.com The wide variety of available coupling components allows for the production of a vast spectrum of colors. roadmaptozero.com

| Aniline Derivative | Dye Class | General Synthetic Route |

| 3-Chloro-2-methylaniline | Azo Dyes | Diazotization followed by azo coupling chemicalbook.com |

| General Substituted Anilines | Azo Dyes | Diazotization of the aniline and subsequent coupling with a nucleophilic aromatic compound wikipedia.orgnih.govyoutube.com |

Synthesis of Specialized Polymers and Oligomers

The amino group of this compound and its derivatives provides a reactive site for polymerization reactions, leading to the formation of specialized polymers and oligomers with unique properties. Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers with applications in sensors, electronic devices, and anti-corrosion coatings. rsc.orgnih.gov

The synthesis of polymers from aniline derivatives can be achieved through chemical or electrochemical oxidative polymerization. researchgate.net The properties of the resulting polymer, such as solubility, conductivity, and processability, can be tuned by the substituents on the aniline monomer. For instance, the incorporation of a phenethyloxy group could enhance the solubility of the polymer in common organic solvents, facilitating its processing into thin films and other forms. rsc.orgnih.gov

Oligomers of aniline have also been synthesized and characterized, serving as models for understanding the properties of the corresponding polymers. mdpi.comdtic.milresearchgate.net The synthesis of these oligomers often involves the controlled oxidative coupling of aniline monomers. dtic.milresearchgate.net The specific structure of this compound could lead to oligomers with well-defined architectures and potentially interesting self-assembly properties. researchgate.net

Potential in Functional Materials Development

The unique combination of functional groups in this compound and its derivatives makes them promising candidates for the development of advanced functional materials with tailored optical and electronic properties.

Integration into Polymeric Systems for Tailored Properties

The incorporation of this compound as a monomer or a comonomer in polymerization reactions can lead to polymeric systems with specific functionalities. The presence of the chloro and phenethyloxy substituents can impart desired properties to the polymer, such as improved solubility, thermal stability, or specific interactions with other molecules. rsc.orgnih.gov For example, polymers containing primary amino groups, which can be derived from aniline-like structures, have been used as additives in papermaking to improve retention and strength. google.com

The synthesis of copolymers using aniline derivatives allows for the fine-tuning of the material's properties by adjusting the monomer feed ratios. urfu.ru This approach enables the creation of materials with a spectrum of properties that can be optimized for specific applications, such as chemical sensors, where the polymer's electrical or optical properties change in response to an analyte. nih.gov

Non-linear Optical Properties of Aniline Derivatives

Aniline derivatives are a class of organic molecules that have been investigated for their non-linear optical (NLO) properties. bohrium.commq.edu.au These properties arise from the interaction of the material with intense laser light, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). Materials with high NLO activity are of interest for applications in optoelectronics, including optical switching and frequency conversion. bohrium.com

The NLO response of aniline derivatives is influenced by the presence of electron-donating and electron-accepting groups on the aromatic ring, which facilitate intramolecular charge transfer. mq.edu.au In this compound, the amino group acts as an electron donor, while the chloro group is an electron-withdrawing group. The phenethyloxy group can also influence the electronic structure. Theoretical and experimental studies on substituted anilines have shown that the nature and position of substituents significantly affect the hyperpolarizability of the molecule, a key parameter for NLO activity. mq.edu.aubath.ac.uk Halogenated aniline oligomers have also been studied for their NLO properties, with calculations indicating that they are promising candidates for such applications. researchgate.net The specific substitution pattern of this compound suggests that it and its derivatives could be designed to exhibit significant NLO effects.

| Compound Class | Investigated Property | Potential Application |

| Substituted Anilines | Non-linear Optical (NLO) Response | Optoelectronics, Optical Switching bohrium.commq.edu.au |

| Halogenated Aniline Oligomers | Hyperpolarizability | Non-linear Optics researchgate.net |

| N-benzylideneaniline derivatives | Second and Third-order NLO properties | Photonics researchgate.net |

Contributions to Medicinal Chemistry Research Beyond Direct Pharmaceutical Use

The strategic combination of a substituted aniline ring and a flexible phenethyloxy side chain in this compound provides a versatile molecular framework. This framework is valuable for various applications in medicinal chemistry that extend beyond the development of frontline therapeutics. These include its use as a foundational scaffold for creating diverse chemical libraries, as a tool for probing the intricate workings of biological pathways, and in the specialized field of proteomics research.

Scaffolds for Novel Chemical Entity Exploration

In the quest for new drugs, the concept of a molecular scaffold is paramount. A scaffold is a core chemical structure upon which a variety of substituents can be systematically added to create a library of related compounds. The this compound structure is an ideal candidate for such a scaffold due to several key features:

Multiple Points of Modification: The aniline nitrogen, the chloro- and phenethyloxy-substituted phenyl ring, and the terminal phenyl group of the phenethyloxy moiety all offer sites for chemical modification. This allows for the generation of a large and structurally diverse library of derivatives from a single starting scaffold.

Three-Dimensional Diversity: The non-planar arrangement of the phenethyloxy chain relative to the aniline ring provides a three-dimensional character that is often crucial for effective interaction with the complex geometries of biological targets like enzymes and receptors.

Access to Diverse Chemical Space: By varying the substituents at these modification points, chemists can systematically alter key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This exploration of "chemical space" is essential for identifying molecules with the desired biological activity and drug-like properties.

| Potential Modification Site | Type of Modification | Resulting Diversity |

| Aniline Nitrogen | Acylation, Alkylation, Sulfonylation | Introduction of amides, secondary/tertiary amines, sulfonamides |

| Chloro-Substituted Phenyl Ring | Nucleophilic Aromatic Substitution | Replacement of chlorine with other functional groups |

| Phenethyloxy Side Chain | Substitution on the terminal phenyl ring | Alteration of electronic and steric properties |

Table 1: Potential Modifications of the this compound Scaffold

Probing Biological Pathways through Chemical Tools

Understanding the complex network of interactions that constitute a biological pathway is a fundamental goal of chemical biology. Chemical tools, or probes, are small molecules designed to interact with specific components of these pathways, thereby allowing researchers to study their function. Derivatives of this compound could be developed into such probes.

For instance, by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to a derivative of this compound that is known to interact with a particular protein, researchers can visualize the protein's location within a cell or isolate it for further study. The design of these chemical probes is a meticulous process that requires a balance between maintaining the desired biological activity and incorporating the reporter group without disrupting the molecule's interaction with its target.

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Visualization of target protein localization and trafficking in living cells |

| Affinity-Based Probe | e.g., Biotin | Isolation and purification of target proteins from complex mixtures |

| Photoaffinity Labeling Probe | e.g., Benzophenone, Diazirine | Covalent labeling of target proteins upon photoactivation for target identification |

Table 2: Potential Chemical Probes Derived from this compound

Proteomics Research Applications of Related Compounds

Proteomics is the large-scale study of proteins, particularly their structures and functions. A key technique in this field is chemical proteomics, which utilizes small molecule probes to investigate protein function and identify drug targets. While no specific proteomics applications for this compound have been reported, the principles can be extrapolated from work with related compounds.

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes for Substituted Anilines

The synthesis of substituted anilines, foundational building blocks in the pharmaceutical, agrochemical, and materials industries, is undergoing a green transformation. Traditional methods often rely on harsh reagents and produce significant waste. The focus has now shifted to developing more sustainable and atom-economical synthetic pathways.

Biocatalysis: One of the most promising avenues is the use of enzymes. Biocatalytic reductive amination, employing native or engineered amine dehydrogenases (AmDHs), offers a highly enantioselective route to chiral amines under mild conditions. acs.orgacs.org For the synthesis of 3-Chloro-2-(phenethyloxy)aniline, a potential biocatalytic approach would involve the enzymatic reduction of the corresponding nitroaromatic precursor, 1-chloro-2-(phenethyloxy)-3-nitrobenzene. Nitroreductases (NRs) have been successfully immobilized and used in continuous flow reactors for the chemoenzymatic synthesis of various anilines, a method that obviates the need for high-pressure hydrogen and expensive, toxic metal catalysts. jst.go.jpresearchgate.net

Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions. nih.govnih.govresearchgate.net The synthesis of anilines from their corresponding nitrobenzenes has been demonstrated using ball milling, offering a reduction in solvent waste and potentially new reaction pathways. nih.gov This technique could be explored for the final reduction step in the synthesis of this compound.

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow chemistry provides enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. acs.orgresearchgate.net The synthesis of anilines via flow processes, including the reduction of nitroaromatics, has been well-documented. acs.org Similarly, microwave-assisted synthesis can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating methods for aniline (B41778) synthesis. nih.gov

A comparative overview of traditional versus sustainable methods for aniline synthesis is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric, harsh (e.g., strong acids/bases, metal hydrides) | Catalytic (e.g., enzymes, metal nanoparticles), benign |

| Solvents | Often toxic and volatile organic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free (mechanochemistry) |

| Energy | Often requires high temperatures and pressures | Milder conditions, use of alternative energy sources (microwaves, ultrasound) |

| Waste | High E-factor (Environmental Factor) | Lower E-factor, higher atom economy |

| Selectivity | Can be low, leading to by-products | Often high (e.g., enantioselectivity in biocatalysis) |

Investigation of Novel Reactivity Patterns for Chlorinated Phenethyloxy-Anilines

The reactivity of this compound is dictated by the interplay of its three key functional components: the aniline nitrogen, the aromatic ring substituted with an electron-donating phenethyloxy group and an electron-withdrawing chlorine atom, and the phenethyloxy side chain itself.

Electrochemical and Photochemical Reactions: The electron-rich nature of the aniline moiety makes it susceptible to electrochemical oxidation. nih.gov Cyclic voltammetry studies on similar aromatic amines have shown that they undergo irreversible oxidation, generating reactive intermediates that can participate in further reactions. nih.gov Visible-light photoredox catalysis offers a powerful tool for a variety of transformations of aniline derivatives, including C-H functionalization and fluoroalkylation, under mild conditions. conicet.gov.arnih.gov The presence of the chlorine atom and the phenethyloxy group would be expected to modulate the electronic properties and thus the reactivity of the aniline ring in such photocatalytic processes. For instance, uranyl photoredox catalysis has been shown to activate the C-N bond in anilines, leading to their conversion to phenols. oup.com

C-N Bond Activation: Transition-metal-catalyzed C-N bond activation in aromatic amines is an emerging area that allows for the use of anilines as arylating agents, offering an alternative to traditional cross-coupling reactions that rely on aryl halides. researchgate.netrsc.org While challenging, direct activation of the C-N bond in this compound could open up new synthetic routes to complex molecules where the aniline nitrogen is replaced by other functionalities.

Reactions on the Phenethyloxy Side Chain: The ether linkage in the phenethyloxy group is generally stable, but the terminal phenyl ring could be a site for further functionalization, such as electrophilic aromatic substitution, depending on the reaction conditions.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. For a compound like this compound, these computational tools can be applied in several ways:

Predictive Modeling: AI/ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the physicochemical properties, reactivity, and potential biological activity of new or understudied compounds. This could be used to forecast the solubility, toxicity, and metabolic fate of this compound and its derivatives.

De Novo Design: Generative AI models can design novel molecules with specific desired characteristics. By defining a target property profile, such as high affinity for a particular biological target and low toxicity, these models could propose new derivatives of this compound for synthesis and testing.

Reaction Prediction and Optimization: Machine learning algorithms can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. This could be invaluable in developing more efficient and sustainable syntheses for this compound.

Advanced Environmental Remediation Strategies for Aromatic Amine Contaminants

Aromatic amines, including chlorinated anilines, can be environmental contaminants due to their widespread use and potential toxicity. Developing effective remediation strategies is therefore a critical area of research.

Bioremediation: Microorganisms capable of degrading aromatic amines can be employed for the bioremediation of contaminated sites. The degradation pathways often involve initial oxidation of the amino group or the aromatic ring. Research into isolating or engineering microbes that can specifically degrade chlorinated phenoxy-anilines would be a valuable endeavor.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species such as hydroxyl radicals, are effective in breaking down persistent organic pollutants. Techniques like photocatalysis using semiconductors (e.g., TiO2), Fenton and photo-Fenton reactions, and ozonation could be applied to the degradation of this compound in wastewater. nih.gov

Adsorption: The use of porous materials such as activated carbon, zeolites, and metal-organic frameworks (MOFs) to adsorb aromatic amine contaminants from water is another important remediation strategy. The efficiency of adsorption would depend on the specific interactions between the adsorbent material and the functional groups of this compound.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique structural features of this compound make it an interesting candidate for exploration in interdisciplinary fields.

Chemical Biology: Substituted anilines are common scaffolds in biologically active molecules. The combination of a chloro- and a phenethyloxy- substituent could be explored for the development of new chemical probes to study biological systems or as a starting point for the design of novel therapeutic agents. For example, aromatic amines have been shown to interact with DNA, and the specific substitution pattern of this compound could lead to unique binding properties. nih.gov

Materials Science: Anilines are the precursors to polyaniline, a well-known conducting polymer. The synthesis of polymers from substituted anilines can lead to materials with tailored properties. The incorporation of this compound as a monomer or co-monomer could result in polymers with modified solubility, thermal stability, and electronic properties due to the presence of the chloro and phenethyloxy groups. Such materials could find applications in sensors, coatings, or electronic devices.

Conclusion

Summary of Key Research Themes and Contributions

The primary contribution of compounds like 3-Chloro-2-(phenethyloxy)aniline is as a bespoke building block or intermediate in organic synthesis. The presence of a chloro, an ether, and an aniline (B41778) group on a benzene (B151609) ring offers multiple reactive sites for constructing more complex molecules. A Chinese patent, for example, describes the synthesis of a related compound, 3-chloro-4-(phenethyloxy)aniline, as a step in creating more elaborate chemical structures, highlighting the role of such molecules as intermediates. chemicalbook.com This modular nature is central to modern medicinal chemistry and materials science, where precise arrangements of functional groups are required to achieve desired biological or physical properties.

Challenges and Opportunities in the Field of Substituted Aniline Chemistry

The chemistry of substituted anilines is a mature yet continually evolving field, facing several challenges and offering significant opportunities.

Challenges:

Regioselectivity: A long-standing challenge is controlling the position of substituents on the aniline ring. acs.orgtohoku.ac.jp Aniline itself is highly activated, often leading to multiple substitutions (overreaction) or a mixture of ortho- and para-products, which can be difficult to separate. libretexts.org Developing methods for selective meta-functionalization, for instance, remains an active area of research. tohoku.ac.jpnih.gov

Reaction Conditions: Many synthetic routes for substituted anilines have traditionally required harsh conditions, precious metal catalysts (like palladium), or sensitive reagents, which can be costly and generate significant chemical waste. acs.org

Toxicity and Metabolism: Aniline and some of its derivatives can exhibit toxicity or undergo metabolic activation to reactive species in the body. This necessitates careful structural modification in drug design to mitigate these risks while retaining therapeutic efficacy.

Opportunities:

Novel Synthetic Methods: There is a strong drive towards developing greener, more efficient, and cost-effective synthetic protocols. This includes metal-free C-N bond formations, reactions in environmentally benign solvents like water, and electrochemical methods that offer precise control over reactions. acs.orgacs.org

Drug Discovery: Substituted anilines are a cornerstone of medicinal chemistry. Replacing or modifying the aniline core allows chemists to fine-tune a drug's properties, such as solubility, bioavailability, and target selectivity. New methods to create diverse aniline derivatives are crucial for developing novel therapeutics, including anti-psychotic and anti-schizophrenic drugs. nih.gov

Materials Science: These compounds are precursors to dyes, polymers (like polyaniline), and other functional materials. The electronic properties of the aniline ring, which can be tuned by substituents, make them valuable for creating new organic electronic devices. tohoku.ac.jp

Broader Impact on Chemical Science and Related Disciplines

The study and synthesis of substituted anilines have a wide-ranging impact across various scientific fields.

Medicinal Chemistry and Pharmacology: The aniline scaffold is present in a vast number of pharmaceuticals. The ability to synthesize specific substituted versions is fundamental to structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. They are key intermediates for herbicides and diuretic antihypertensive drugs. google.comchemicalbook.com

Agrochemicals: Many important herbicides and pesticides are derived from substituted anilines. For example, the related compound 3-chloro-2-methylaniline (B42847) is a crucial intermediate for quinclorac, a hormone-type herbicide used in rice cultivation. google.com

Dye and Polymer Industry: Historically, aniline was the foundation of the synthetic dye industry. Today, substituted anilines continue to be essential for producing a wide spectrum of azo dyes and pigments. mdpi.com In polymer science, they are monomers for conductive polymers with applications in electronics and anti-corrosion coatings.

Fundamental Organic Chemistry: Research into the reactivity of substituted anilines continues to push the boundaries of synthetic methodology. researchgate.net Studies on controlling their substitution patterns have led to new concepts in catalysis, reaction mechanisms, and our fundamental understanding of chemical reactivity. acs.orgtohoku.ac.jpmdpi.com

In essence, while a single compound like this compound may not be the subject of widespread individual research, it represents a piece of the vast and vital puzzle of substituted aniline chemistry, a field that profoundly impacts medicine, agriculture, and materials technology.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Chloro-2-(phenethyloxy)aniline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 3-chloro-2-hydroxyaniline reacts with phenethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization includes adjusting stoichiometry, temperature, and reaction time to minimize by-products like unsubstituted aniline derivatives. Continuous flow processes may enhance yield and purity in scaled-up syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, phenethyloxy CH₂ groups at δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 262.08 (calculated for C₁₄H₁₅ClNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the common reactivity patterns of this compound in oxidation and substitution reactions?

- Methodological Answer :

- Oxidation : Under mild conditions (e.g., KMnO₄ in acidic media), the aniline group oxidizes to nitro or quinone derivatives .

- Substitution : The chloro group undergoes nucleophilic displacement with amines or thiols, while the phenethyloxy moiety remains stable in basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates .

- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare structure-activity relationships (SAR) with analogs like 3-Chloro-4-fluoroaniline .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina model ligand-receptor interactions, focusing on hydrogen bonding with the aniline NH₂ and halogen-π interactions from the chloro group .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioavailability .

Q. How should researchers resolve contradictions in reported reactivity data for halogenated anilines?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways (e.g., ether cleavage vs. aromatic substitution) .

- Meta-Analysis : Compare datasets across structurally similar compounds (e.g., 3-Chloro-2-(difluoroethoxy)aniline) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.